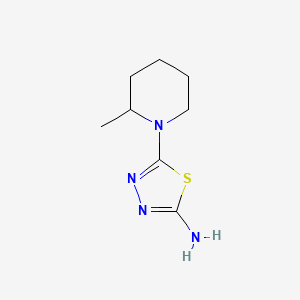

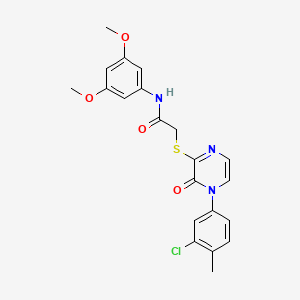

![molecular formula C20H21N3O5S B2520100 Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate CAS No. 341966-73-2](/img/structure/B2520100.png)

Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate, is a complex organic molecule that appears to be related to a family of compounds with a thieno[2,3-b]pyridine core structure. This core is a fused ring system combining a thiophene ring (a sulfur-containing five-membered ring) with a pyridine ring (a nitrogen-containing six-membered ring). The compound features various functional groups, including ester, ether, and imine functionalities, which suggest it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives has been reported in the literature. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate derivatives have been transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and hydrazines . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate has been used as a starting material to synthesize ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions with arylidinemalononitrile derivatives . These methods could potentially be adapted to synthesize the compound by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives is characterized by the presence of multiple heteroatoms (nitrogen and sulfur) within the fused ring system, which can influence the electronic properties of the molecule. X-ray crystallographic analysis has been used to determine the crystal and molecular structure of related compounds, revealing intramolecular hydrogen bonding and stabilization of the molecular conformation . Such analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and predicting its reactivity.

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-b]pyridine derivatives is influenced by the presence of reactive functional groups. For example, the amino group can participate in the formation of Schiff bases when coupled with aldehydes . The ester group could undergo hydrolysis or transesterification reactions, while the imine functionality might be involved in nucleophilic addition reactions. The presence of methoxy groups could also direct electrophilic substitution reactions on the aromatic system due to their electron-donating effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are determined by their molecular structure. The presence of heteroatoms and various functional groups can affect properties such as solubility, melting point, and stability. Spectroscopic methods, including FTIR, 1H, and 13C NMR, are commonly used to characterize these compounds and confirm their structures . Thermal analysis and density functional theory (DFT) calculations can provide additional insights into the stability and electronic properties of these molecules .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate and related compounds have been synthesized through various chemical reactions. For instance, ethyl 2-(benzo[d]thazol-2-yl)acetate has been used with arylidinemalononitrile derivatives in the synthesis of ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate derivatives. These processes involve reactions at room temperature using EtOH/TEA solution and MeOH/TEA, demonstrating the compound’s versatility in the synthesis of various chemical structures (Mohamed, 2014).

Formation of Fused Systems

The compound has also been used in the preparation of tetrahydropyridothienopyrimidine derivatives and pyridothienopyrimidobenzimidazoles, showcasing its potential in forming complex fused systems. These chemical transformations highlight the compound's reactivity and the possibility of generating a variety of novel chemical structures with potentially significant properties (Bakhite et al., 2005).

Transformation into Substituted Derivatives

Further chemical transformations of the compound involve its reaction with various reagents, leading to the formation of substituted derivatives such as 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates. These reactions are indicative of the compound’s potential in synthetic chemistry for creating a wide range of derivatives with different chemical properties and potential applications (Albreht et al., 2009).

Propiedades

IUPAC Name |

ethyl 4-methoxy-3-[[(2-methoxyphenyl)methoxyamino]methylideneamino]thieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-4-27-20(24)18-17(16-15(26-3)9-10-21-19(16)29-18)22-12-23-28-11-13-7-5-6-8-14(13)25-2/h5-10,12H,4,11H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMGFPFKTUIMKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

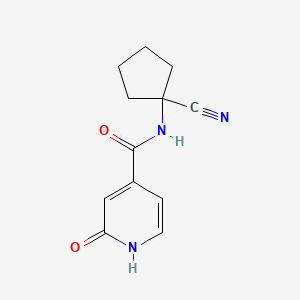

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2520020.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)

![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine](/img/structure/B2520030.png)

![(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol](/img/structure/B2520036.png)

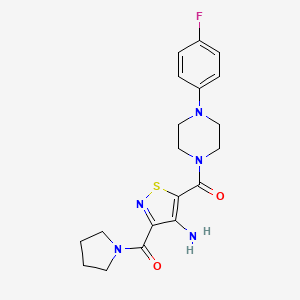

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B2520037.png)

![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)

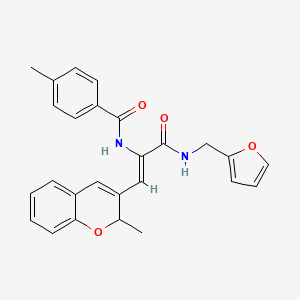

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2520039.png)